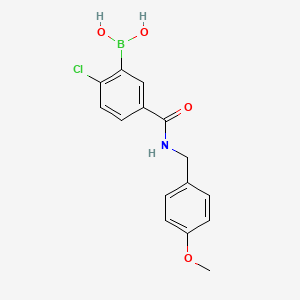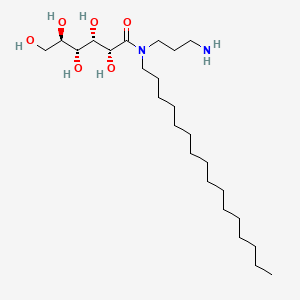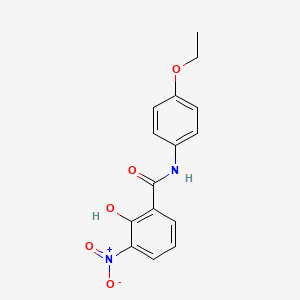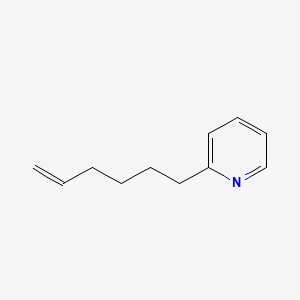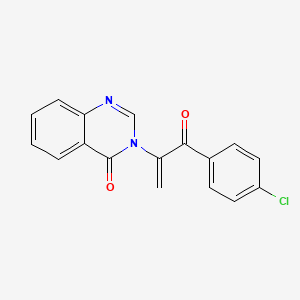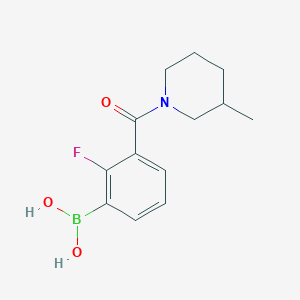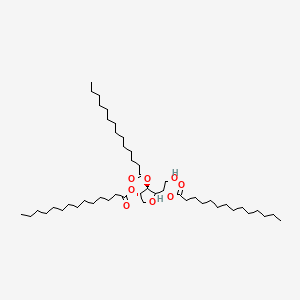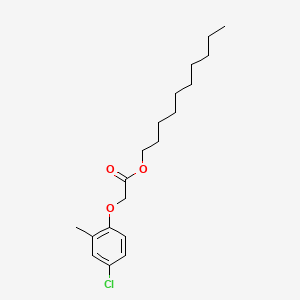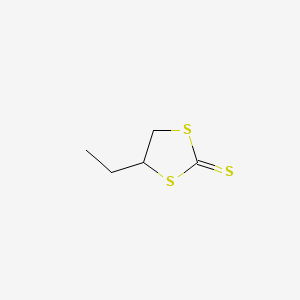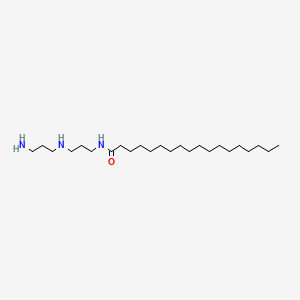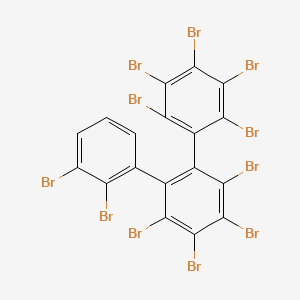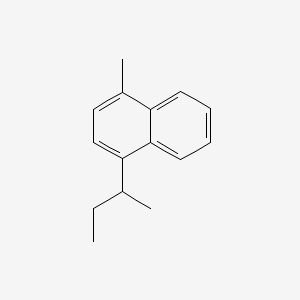
Tris(4-fluorophenyl)(methyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines with lower oxidation states.
Scientific Research Applications
Tris(4-fluorophenyl)(methyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar in structure but lacks the methyl group and bromide ion.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups instead of fluorophenyl groups.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of fluorophenyl groups.
Uniqueness
Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.
Properties
CAS No. |
61249-18-1 |
|---|---|
Molecular Formula |
C19H15BrF3P |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
tris(4-fluorophenyl)-methylphosphanium;bromide |
InChI |
InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |
InChI Key |
SMJCNRPKHZFBAV-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


